methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

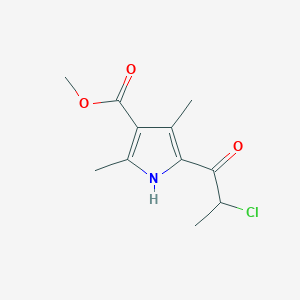

Methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative with a molecular formula of C₁₂H₁₄ClNO₃ (exact mass: 255.0663 g/mol). The compound features a pyrrole core substituted with methyl groups at positions 2 and 4, a 2-chloropropanoyl group at position 5, and a methyl ester at position 3 (Figure 1). Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-5-8(11(15)16-4)7(3)13-9(5)10(14)6(2)12/h6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNMDTVKDWABTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158086 | |

| Record name | Methyl 5-(2-chloro-1-oxopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731815-67-1 | |

| Record name | Methyl 5-(2-chloro-1-oxopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731815-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-chloro-1-oxopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amine.

Introduction of the Chloropropanoyl Group: The 2-chloropropanoyl group is introduced via an acylation reaction using 2-chloropropionyl chloride as the acylating agent.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

Oxidation Reactions: The methyl groups on the pyrrole ring can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

Reduction Reactions: Reducing agents (e.g., lithium aluminium hydride), solvents (e.g., tetrahydrofuran).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

Substitution Reactions: Substituted derivatives with various functional groups replacing the chlorine atom.

Reduction Reactions: Alcohol derivatives of the original compound.

Oxidation Reactions: Carboxylic acid derivatives of the original compound.

Scientific Research Applications

Methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Optimization: Replacing the 2-chloropropanoyl group with bioisosteres (e.g., trifluoromethyl) could enhance metabolic stability .

- Safety Profile: Analogous compounds (e.g., ethyl 5-(2-chloropropanoyl) derivatives) require strict handling due to flammability and explosive hazards () .

Biological Activity

Methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound that belongs to the pyrrole class of organic compounds. Pyrroles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This article delves into the biological activity of this specific compound, examining its potential therapeutic applications and underlying mechanisms.

- Molecular Formula : C10H12ClNO3

- Molecular Weight : 229.66 g/mol

- CAS Number : 356568-77-9

- Structure : The compound features a pyrrole ring substituted with a chloropropanoyl group and a methyl ester.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl pyrrole derivatives. For instance, derivatives of 2,5-dimethylpyrroles have demonstrated significant activity against Mycobacterium tuberculosis (M. tuberculosis), particularly against multidrug-resistant strains. In one study, compounds related to this compound exhibited minimum inhibitory concentrations (MICs) below 1 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 5n | M. tuberculosis | <1 | Bactericidal |

| 5q | M. tuberculosis | <1 | Bacteriostatic |

| 5r | M. tuberculosis | <1 | Prodrug (isoniazid) |

Antifungal Activity

Pyrrole derivatives have also shown promising antifungal activity. In comparative studies, certain compounds exhibited MIC values significantly lower than those of standard antifungal agents like fluconazole. For example, some derivatives demonstrated MICs as low as 0.039 mg/mL against Aspergillus flavus and Aspergillus niger .

Table 2: Antifungal Activity of Pyrrole Derivatives

| Compound | Target Fungus | MIC (mg/mL) | Comparison to Fluconazole |

|---|---|---|---|

| 3e | A. flavus | 0.039 | Twice as potent |

| 5h | A. niger | 0.078 | Ten times lower |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various pyrrole derivatives to evaluate their safety profiles in human cell lines. Selected compounds showed low cytotoxicity against human pulmonary fibroblasts and murine macrophages, suggesting a favorable therapeutic window for further development .

The biological activity of this compound appears to be linked to its ability to interact with bacterial cell membranes and inhibit key metabolic pathways in pathogens. Molecular docking studies indicate that these compounds can effectively bind to specific targets within the microbial cell structure, enhancing their efficacy against resistant strains .

Case Studies

- Antitubercular Activity : A series of pyrrole derivatives were tested for their efficacy against drug-resistant M. tuberculosis. The study revealed that modifications to the pyrrole structure significantly influenced their antimicrobial potency and selectivity towards bacterial cells over human cells .

- Antifungal Efficacy : Research on antifungal activities demonstrated that certain structural modifications in pyrroles could lead to enhanced interactions with fungal cell membranes, resulting in increased permeability and subsequent cell death .

Q & A

Q. What are the key synthetic strategies for methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Acylation : Introducing the 2-chloropropanoyl group via Friedel-Crafts acylation or nucleophilic substitution.

- Cyclization : Forming the pyrrole core using acid- or base-catalyzed cyclization (e.g., Knorr pyrrole synthesis).

- Esterification : Incorporating the methyl ester group using methanol under acidic conditions. Key reagents include sodium borohydride (reduction), potassium permanganate (oxidation), and chlorinating agents like thionyl chloride . Reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. How is the structural integrity of this compound validated?

Structural confirmation employs:

- NMR Spectroscopy : H and C NMR to identify proton environments and carbon frameworks (e.g., methyl groups at δ 2.1–2.5 ppm, pyrrole protons at δ 6.0–7.0 ppm) .

- FTIR : Confirming functional groups (e.g., ester C=O stretch at ~1700 cm, chloropropanoyl C-Cl at ~750 cm) .

- HRMS : Precise molecular ion ([M+H]) matching theoretical mass (e.g., calculated m/z 285.07 for CHClNO) .

Advanced Research Questions

Q. How can experimental design address discrepancies in reaction yields during synthesis?

Contradictions in yields may arise from competing side reactions (e.g., over-acylation). Mitigation strategies include:

- Optimized Reaction Conditions : Varying temperature (e.g., 0–25°C for acylation), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry.

- Kinetic Studies : Using HPLC or GC-MS to track intermediate formation and identify bottlenecks .

- Catalyst Screening : Testing Lewis acids (e.g., AlCl) or organocatalysts to improve regioselectivity .

Q. What methodologies resolve contradictions in spectroscopic data for structural elucidation?

Ambiguities in NMR or IR data (e.g., overlapping peaks) require:

- 2D NMR Techniques : HSQC and HMBC to assign proton-carbon correlations and confirm substituent positions .

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond angles, dihedral angles) .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict spectroscopic profiles and compare with experimental data .

Q. How can researchers evaluate the compound’s potential biological activity?

Methodologies include:

- In Vitro Assays : Antimicrobial testing (MIC against Gram+/− bacteria), cytotoxicity (MTT assay on cancer cell lines) .

- Molecular Docking : Simulating interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina .

- ADME/Tox Profiling : Predictive models (e.g., SwissADME) to assess pharmacokinetics and toxicity risks .

Q. What experimental frameworks assess environmental stability and degradation pathways?

Follow OECD guidelines for environmental fate studies:

- Hydrolysis Studies : Expose the compound to buffers at pH 4–9, monitor degradation via LC-MS .

- Photolysis : UV irradiation (e.g., 254 nm) to simulate sunlight-induced breakdown .

- Biotic Degradation : Use soil or microbial cultures to assess biodegradation rates under aerobic/anaerobic conditions .

Methodological Notes

- Contradiction Handling : Cross-validate data using orthogonal techniques (e.g., NMR + X-ray) to resolve ambiguities .

- Advanced Synthesis : For regioselective modifications, employ protecting groups (e.g., Boc for amines) to prevent unwanted side reactions .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) meticulously to ensure reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.